molecular formula C19H21ClN6O B2917622 3-chloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide CAS No. 1171737-28-2

3-chloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide

Cat. No.: B2917622
CAS No.: 1171737-28-2
M. Wt: 384.87
InChI Key: OWZZMDISSTUNSO-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 3-chloro group, connected via an ethylamino linker to a 2-methylpyrimidin-4-yl moiety. The pyrimidine ring is further substituted at the 6-position with a 3,5-dimethyl-1H-pyrazol-1-yl group.

Properties

IUPAC Name

3-chloro-N-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O/c1-12-9-13(2)26(25-12)18-11-17(23-14(3)24-18)21-7-8-22-19(27)15-5-4-6-16(20)10-15/h4-6,9-11H,7-8H2,1-3H3,(H,22,27)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZZMDISSTUNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=C2)NCCNC(=O)C3=CC(=CC=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide, with the CAS number 1171737-28-2, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H21ClN6OC_{19}H_{21}ClN_6O with a molecular weight of 384.9 g/mol. The structure includes a chloro group, a pyrazole moiety, and a pyrimidine derivative, which are known to contribute to its biological activity.

PropertyValue
Molecular FormulaC19H21ClN6O
Molecular Weight384.9 g/mol
CAS Number1171737-28-2

Anticancer Potential

Research indicates that compounds with pyrazole and pyrimidine structures exhibit promising anticancer activities. Specifically, derivatives of pyrazole have been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Kinase Inhibition : Compounds similar to this compound have demonstrated significant inhibition of kinases involved in cancer progression. For instance, pyrazole-based compounds have been reported to inhibit Aurora A/B kinases with IC50 values as low as 0.19 µM .
  • Cell Cycle Arrest : Studies have shown that certain derivatives can induce cell cycle arrest in cancer cells at the SubG1/G1 phase, leading to increased apoptosis .
  • Cytotoxicity : In vitro studies reveal that related compounds exhibit cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colorectal cancer), with IC50 values ranging from 1.1 µM to 3.3 µM .

Anti-inflammatory Activity

The pyrazole moiety is also associated with anti-inflammatory properties. Compounds containing this structure have been documented to reduce inflammation markers and inhibit pathways related to inflammatory responses .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Signaling Pathways : The compound may interfere with critical signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis : By promoting apoptotic pathways in cancer cells, it enhances the effectiveness of existing therapies.

Example Study: Pyrazole Derivatives in Cancer Treatment

A study evaluated the anticancer efficacy of various pyrazole derivatives on different human cancer cell lines. The findings indicated that compounds similar to this compound exhibited potent cytotoxicity and were able to significantly reduce tumor growth in xenograft models .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Source
Target Compound C19H21ClN6O* ~402.9† 3-chloro-benzamide, 2-methylpyrimidine, 3,5-dimethylpyrazole -
3-chloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methoxybenzenesulfonamide C18H21ClN6O3S 436.9 4-methoxybenzenesulfonamide, pyrimidine-pyrazole
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide C20H25N7O3S 443.5 4-(dimethylsulfamoyl)benzamide, pyrimidine-pyrazole
3-chloro-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide C25H26ClN7O2 492.0 Pyrazolo-pyrimidine, 4-methoxyphenylpiperazine
Dasatinib C22H26ClN7O2S 488.0 Thiazolecarboxamide, hydroxyethylpiperazinyl-pyrimidine

*Estimated based on structural analysis; †Calculated using atomic weights.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. For example:
  • Step 1 : React 3,5-dimethyl-1H-pyrazole with 2-methyl-6-chloropyrimidin-4-amine under nucleophilic aromatic substitution (SNAr) conditions to form the pyrimidine-pyrazole intermediate.
  • Step 2 : Introduce the aminoethyl spacer via reductive amination or alkylation.
  • Step 3 : Couple with 3-chlorobenzoyl chloride using a base (e.g., triethylamine) in anhydrous DMF or THF .
  • Optimization : Monitor reaction progress via TLC/HPLC. Use column chromatography or recrystallization (ethanol/water) for purification. Yield improvements (~15–25%) can be achieved by controlling temperature (0–5°C for acylations) and stoichiometric excess (1.2–1.5 eq of benzoyl chloride) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., pyrazole methyl groups at δ 2.1–2.3 ppm, pyrimidine NH at δ 8.5–9.0 ppm) .
  • HPLC-MS : Purity assessment (>95%) using C18 columns (ACN/water + 0.1% formic acid) and ESI-MS for molecular ion confirmation (e.g., [M+H]+ at m/z ~440) .
  • Elemental Analysis : Validate stoichiometry (C, H, N, Cl) within 0.3% deviation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate key pharmacophores?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents systematically (e.g., replace 3-chlorobenzamide with 4-fluoro or nitro derivatives; vary pyrazole methyl groups) .
  • Biological Assays : Test analogs against target enzymes (e.g., kinase inhibition assays using ADP-Glo™) or cellular models (e.g., IC50 in cancer cell lines).
  • Data Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, LogP) with activity .

Q. What computational strategies predict binding modes and selectivity for kinase targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions (e.g., hydrogen bonds with pyrimidine NH, hydrophobic contacts with pyrazole methyl groups) .
  • Molecular Dynamics (MD) : Simulate binding stability (20–50 ns trajectories) in explicit solvent (TIP3P water) to assess conformational flexibility .
  • Free Energy Calculations : MM-PBSA/GBSA to rank binding affinities for related kinases (e.g., EGFR vs. VEGFR) .

Q. How can contradictory biological activity data from similar compounds be resolved?

  • Methodological Answer :
  • Assay Validation : Standardize protocols (e.g., ATP concentration in kinase assays, cell passage number) to minimize variability .
  • Meta-Analysis : Aggregate data from public repositories (ChEMBL, PubChem) and apply statistical weighting for outliers .
  • Structural Elucidation : Co-crystallize compounds with targets (e.g., X-ray crystallography) to confirm binding poses .

Q. What strategies improve solubility and pharmacokinetic properties for in vivo studies?

  • Methodological Answer :
  • Salt Formation : Prepare hydrochloride or mesylate salts (improve aqueous solubility >2-fold) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) for enhanced bioavailability .
  • Formulation : Use PEGylated liposomes or cyclodextrin complexes to increase plasma half-life .

Notes

  • Advanced questions emphasize mechanistic depth (e.g., MD simulations, SAR meta-analysis) over basic synthesis/characterization.

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